

Disuccinimidyl Tartrate (DST) Crosslinking: A Detailed Guide for Studying Protein-Protein Interactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disuccinimidyl tartrate*

Cat. No.: *B3043188*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disuccinimidyl tartrate (DST) is a homobifunctional, amine-reactive, and periodate-cleavable crosslinking agent widely employed in the study of protein-protein interactions. Its ability to covalently link interacting proteins in close proximity, coupled with the reversibility of the crosslink, makes it a valuable tool for capturing transient and stable protein complexes for subsequent analysis by techniques such as mass spectrometry. This document provides detailed application notes and protocols for the use of DST in elucidating protein-protein interactions.

DST possesses two N-hydroxysuccinimide (NHS) esters at either end of a 6.4 Å spacer arm. These NHS esters react efficiently with primary amines (e.g., the side chain of lysine residues and the N-terminus of polypeptides) to form stable amide bonds. The central tartrate group contains a cis-diol that can be readily cleaved by sodium meta-periodate, allowing for the separation of crosslinked proteins for easier identification and analysis.

Principle of DST Crosslinking

The workflow for DST crosslinking involves three main stages: reaction, quenching, and cleavage. Initially, the protein sample is incubated with DST, allowing the NHS esters to react

with primary amines on interacting proteins, forming covalent crosslinks. The reaction is then terminated by the addition of a quenching agent, typically a primary amine-containing buffer like Tris-HCl, which neutralizes any unreacted DST. Finally, for certain applications, the crosslinks can be cleaved by treatment with sodium meta-periodate.

Key Applications

- Mapping Protein-Protein Interaction Networks: Identifying novel interaction partners and characterizing the topology of protein complexes.
- Structural Elucidation of Protein Complexes: Providing distance constraints for computational modeling of protein complex structures.
- Studying Transient Interactions: Capturing weak or transient protein interactions that are difficult to detect by other methods.
- Analysis of Receptor-Ligand Binding: Investigating the interactions between cell surface receptors and their ligands.

Experimental Protocols

Materials and Reagents

- **Disuccinimidyl Tartrate (DST)**
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Protein sample in a suitable amine-free buffer (e.g., PBS, HEPES, bicarbonate)
- Quenching Buffer: 1 M Tris-HCl, pH 7.5
- Cleavage Solution: 15 mM Sodium meta-periodate in 50 mM sodium acetate, pH 5.0
- SDS-PAGE reagents and equipment
- Mass spectrometer (for identification of crosslinked peptides)

Protocol 1: In Vitro Crosslinking of Purified Proteins

This protocol is suitable for studying interactions between purified proteins in solution.

1. Preparation of DST Stock Solution:

- Immediately before use, dissolve DST in anhydrous DMSO or DMF to a final concentration of 10-25 mM. Vortex briefly to ensure complete dissolution.

2. Crosslinking Reaction:

- Prepare the protein sample in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). The optimal protein concentration should be determined empirically but is typically in the range of 0.1-2.0 mg/mL.
- Add the DST stock solution to the protein sample to achieve the desired final concentration. The molar excess of DST over the protein will need to be optimized. A starting point is a 20- to 50-fold molar excess for protein concentrations below 5 mg/mL, and a 10-fold molar excess for concentrations above 5 mg/mL.[\[1\]](#)
- Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

3. Quenching the Reaction:

- Add the Quenching Buffer (1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.
- Incubate for 15 minutes at room temperature to quench any unreacted DST.

4. Analysis of Crosslinked Products:

- Analyze the crosslinked sample by SDS-PAGE to visualize the formation of higher molecular weight species corresponding to crosslinked protein complexes.
- For identification of crosslinked peptides, the sample can be subjected to in-gel or in-solution digestion with a protease (e.g., trypsin) followed by mass spectrometry analysis.

Protocol 2: In Situ Crosslinking in Live Cells

This protocol is designed for capturing protein interactions within their native cellular environment.

1. Cell Preparation:

- Wash cells (approximately 1×10^7 cells) three times with ice-cold, amine-free buffer (e.g., PBS, pH 7.4) to remove any amine-containing media components.
- Resuspend the cell pellet in 1 mL of the same buffer.

2. Crosslinking Reaction:

- Prepare a fresh solution of DST in an appropriate solvent.
- Add the DST solution to the cell suspension to a final concentration of 1-5 mM.
- Incubate for 10-30 minutes at room temperature or on ice.

3. Quenching the Reaction:

- Add Quenching Buffer to a final concentration of 20-50 mM Tris-HCl.
- Incubate for 15 minutes at room temperature.

4. Cell Lysis and Analysis:

- Pellet the cells by centrifugation and lyse them using a suitable lysis buffer containing protease inhibitors.
- The cell lysate can then be analyzed by immunoprecipitation, SDS-PAGE, and Western blotting, or subjected to proteomic analysis to identify crosslinked proteins.

Protocol 3: Cleavage of DST Crosslinks

This protocol describes the cleavage of the tartrate moiety within the DST crosslinker.

1. Sample Preparation:

- The crosslinked and quenched protein sample should be in a buffer compatible with the cleavage reaction. If necessary, perform a buffer exchange into 50 mM sodium acetate, pH 5.0.

2. Cleavage Reaction:

- Add an equal volume of 30 mM sodium meta-periodate (for a final concentration of 15 mM) to the protein sample.[2]
- Incubate for 1 hour at room temperature in the dark.

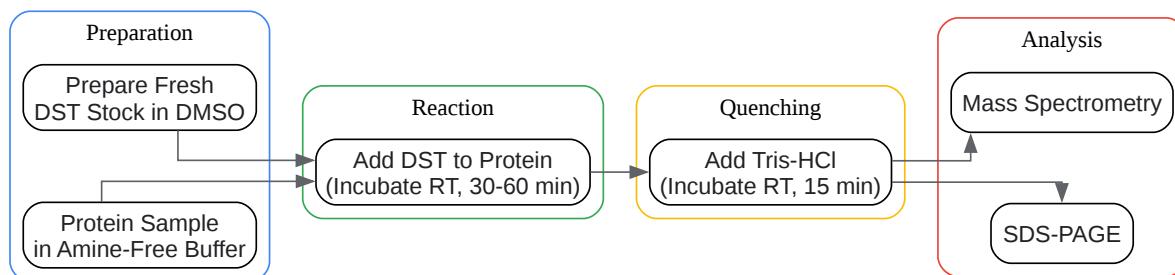
3. Analysis of Cleaved Products:

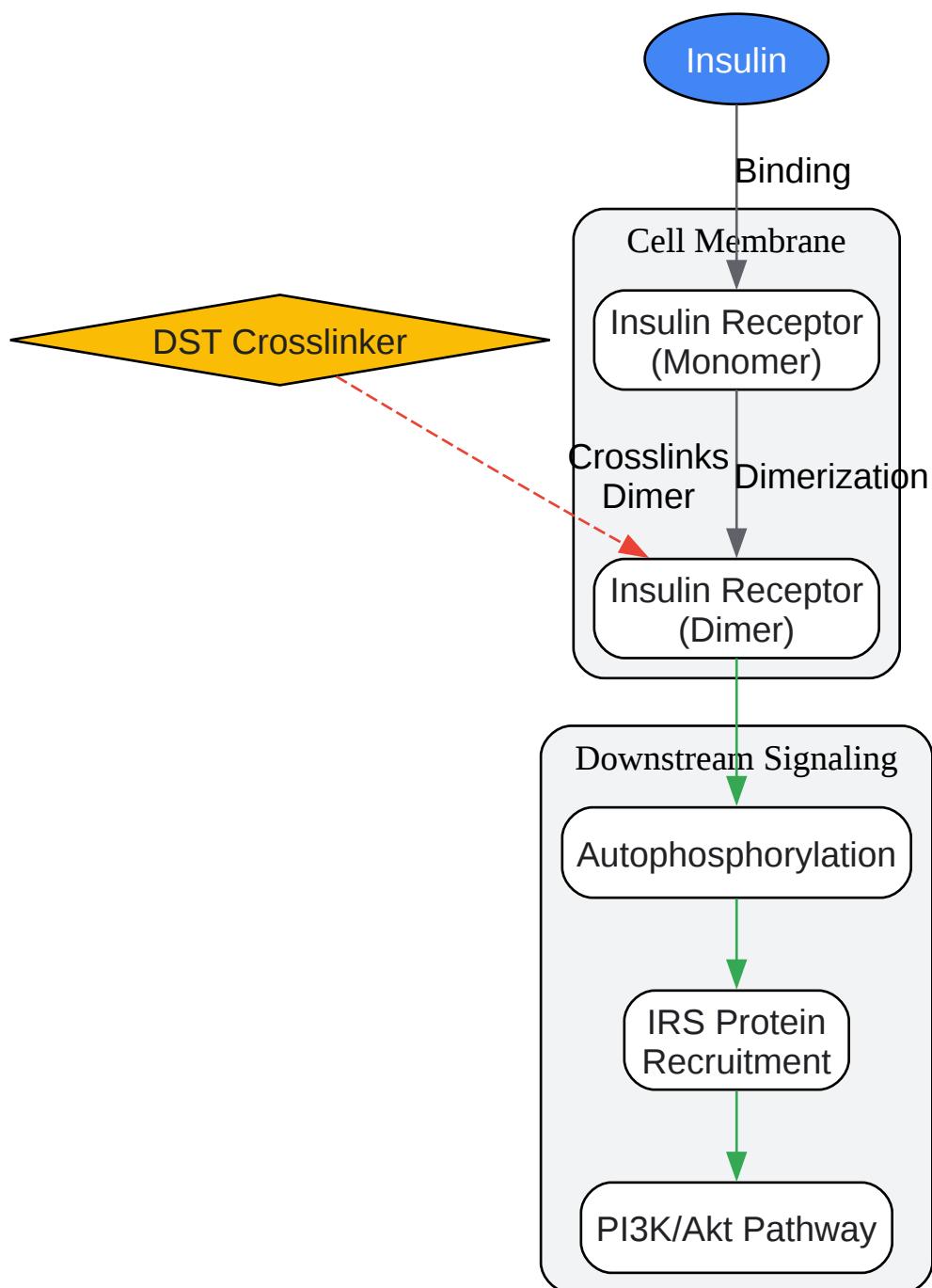
- Analyze the sample by SDS-PAGE to confirm the disappearance of high molecular weight crosslinked species and the reappearance of the monomeric protein bands.

Data Presentation

The following tables summarize key parameters for DST crosslinking experiments. These values should be considered as starting points and may require optimization for specific applications.

Table 1: Recommended Reaction Conditions for DST Crosslinking


Parameter	In Vitro (Purified Proteins)	In Situ (Live Cells)
DST Concentration	0.25 - 5 mM	1 - 5 mM
DST:Protein Molar Ratio	10:1 to 50:1	Not directly applicable
Reaction Buffer	Amine-free (e.g., PBS, HEPES)	Amine-free (e.g., PBS)
pH	7.0 - 8.5	7.0 - 8.0
Temperature	Room Temperature or 4°C	Room Temperature or 4°C
Incubation Time	30 - 120 minutes	10 - 30 minutes
Quenching Reagent	20 - 50 mM Tris-HCl	20 - 50 mM Tris-HCl
Quenching Time	15 minutes	15 minutes


Table 2: Properties of **Disuccinimidyl Tartrate (DST)**

Property	Value
Molecular Weight	344.24 g/mol
Spacer Arm Length	6.4 Å
Reactive Groups	N-hydroxysuccinimide (NHS) esters
Target Moiety	Primary amines (-NH ₂)
Cleavable by	Sodium meta-periodate
Solubility	Soluble in DMSO, DMF

Visualization of Workflows and Pathways

Experimental Workflow for In Vitro DST Crosslinking

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mass spectrometry-based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Identifying specific protein interaction partners using quantitative mass spectrometry and bead proteomes | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Disuccinimidyl Tartrate (DST) Crosslinking: A Detailed Guide for Studying Protein-Protein Interactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3043188#disuccinimidyl-tartrate-crosslinking-protocol-for-protein-protein-interactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com